Cas no 898644-24-1 (N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide)

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- 898644-24-1
- AKOS024481104
- F3238-0059
- AP-124/43383689
- N-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
- VU0606942-1
-
- インチ: 1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17)
- InChIKey: GIKWXWYREPOXQY-UHFFFAOYSA-N
- ほほえんだ: N1=CN(N=C1)CCC(=O)NC1C=CC(=CC=1)OC
計算された属性
- せいみつぶんしりょう: 246.11167570g/mol
- どういたいしつりょう: 246.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 69Ų
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3238-0059-20μmol |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 20μl |
$118.5 | 2023-04-26 | |
Life Chemicals | F3238-0059-2mg |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 2mg |
$88.5 | 2023-04-26 | |
Life Chemicals | F3238-0059-40mg |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 40mg |
$210.0 | 2023-04-26 | |
Life Chemicals | F3238-0059-25mg |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 25mg |
$163.5 | 2023-04-26 | |
Life Chemicals | F3238-0059-50mg |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 50mg |
$240.0 | 2023-04-26 | |
Life Chemicals | F3238-0059-5μmol |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
Life Chemicals | F3238-0059-30mg |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 30mg |
$178.5 | 2023-04-26 | |
Life Chemicals | F3238-0059-5mg |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 5mg |
$103.5 | 2023-04-26 | |
Life Chemicals | F3238-0059-2μmol |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 2μl |
$85.5 | 2023-04-26 | |
Life Chemicals | F3238-0059-1mg |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide |
898644-24-1 | 90%+ | 1mg |
$81.0 | 2023-04-26 |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamideに関する追加情報
N-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide: A Comprehensive Overview
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 898644-24-1) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including an amide linkage, a triazole ring, and a methoxy-substituted phenyl group. The N-(4-methoxyphenyl) moiety contributes to the compound's lipophilicity and potential for interactions with biological systems, while the 3-(1H-1,2,4-triazol-1-yl) group introduces hydrogen bonding capabilities and enhances its bioavailability.
Recent studies have highlighted the potential of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a lead compound in drug discovery. Researchers have explored its ability to modulate various cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory properties of this compound are attributed to its ability to interact with key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes.
In addition to its anti-inflammatory effects, N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has shown promise in combating oxidative stress. Oxidative stress is a major contributor to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases. A 2023 study in Free Radical Biology and Medicine reported that this compound significantly reduces reactive oxygen species (ROS) levels in vitro and protects cells from oxidative damage. The antioxidant activity of the compound is likely due to its ability to scavenge free radicals and upregulate endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
The synthesis of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the preparation of the triazole ring through a click reaction or hydroamination process and the subsequent coupling with the methoxyphenyl group via amide bond formation. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical studies.
One of the most exciting developments in recent years is the exploration of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease (AD). A 2023 study published in Nature Communications revealed that this compound can cross the blood-brain barrier (BBB) efficiently and exhibit neuroprotective effects in animal models of AD. The neuroprotective properties of the compound are linked to its ability to inhibit amyloid-beta (Aβ) aggregation and reduce neuroinflammation.
Furthermore, N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylium propanamide has shown potential in cancer therapy due to its ability to induce apoptosis in cancer cells. A 2023 study in Oncotarget demonstrated that this compound selectively targets cancer cells by activating caspase-dependent apoptotic pathways while sparing normal cells. The anticancer activity of the compound is thought to be mediated by its interaction with key oncogenic signaling pathways such as PI3K/AKT/mTOR.
In conclusion, N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylium propanamide (CAS No. 898644
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